Cas no 1823277-91-3 (Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate)

Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate is a heterocyclic compound featuring a fused thienopyran scaffold with an ester functional group. This structure is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate for the development of biologically active molecules. The thienopyran core offers a rigid framework that can enhance binding affinity in drug design, while the methyl ester group provides a handle for further derivatization. Its stability and synthetic accessibility make it a valuable building block for research in pharmaceuticals and materials science. The compound’s unique architecture also lends itself to applications in catalysis and functional materials.
Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate structure
1823277-91-3 structure
Product Name:Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
CAS No:1823277-91-3
MF:C9H10O3S
MW:198.238901615143
MDL:MFCD27995615
CID:4621490
PubChem ID:97888799
Update Time:2025-10-29

Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6,7-dihydro-4H-thieno-[3,2-c]pyran-2-carboxylate
    • methyl 4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate
    • F75210
    • AS-9647
    • Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
    • 1823277-91-3
    • AKOS030234230
    • MFCD27995615
    • MDL: MFCD27995615
    • Inchi: 1S/C9H10O3S/c1-11-9(10)8-4-6-5-12-3-2-7(6)13-8/h4H,2-3,5H2,1H3
    • InChI Key: LAMSRJMVRBIVNE-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC2COCCC1=2

Computed Properties

  • Exact Mass: 198.03506535g/mol
  • Monoisotopic Mass: 198.03506535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 63.8Ų

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Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate Related Literature

Additional information on Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate

Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate (CAS No. 1823277-91-3): A Comprehensive Overview

Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate, with the CAS registry number 1823277-91-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of thienopyran, a heterocyclic structure that combines thiophene and pyran moieties. The presence of the methyl ester group further enhances its chemical versatility, making it a valuable precursor in various synthetic pathways.

The synthesis of Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate involves a series of well-established organic reactions. Recent studies have focused on optimizing the synthesis process to improve yield and purity. For instance, researchers at the University of California have developed a novel one-pot synthesis method using microwave-assisted heating, which significantly reduces reaction time while maintaining high product quality.

One of the most promising applications of this compound lies in its potential as a building block for advanced materials. In collaboration with the National Renewable Energy Laboratory (NREL), scientists have explored its use in the development of novel organic semiconductors. The unique electronic properties of thienopyran derivatives make them ideal candidates for applications in flexible electronics and optoelectronic devices.

Moreover, Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate has shown remarkable biocompatibility in preliminary studies. Researchers at Johns Hopkins University have investigated its potential as a drug delivery vehicle. The compound's ability to form stable nanoparticles has been leveraged to enhance the bioavailability of hydrophobic drugs, offering new avenues in pharmaceutical research.

In terms of spectroscopic analysis, recent advancements in computational chemistry have provided deeper insights into the electronic structure of this compound. Using density functional theory (DFT), researchers at Stanford University have mapped the molecular orbitals of thienopyran derivatives, revealing their exceptional electron transport properties. These findings have significant implications for their use in photovoltaic devices and energy storage systems.

Another area where Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate has made an impact is in polymer chemistry. Scientists at MIT have successfully incorporated this compound into polymeric networks to create stimuli-responsive materials. These materials exhibit reversible changes in their physical properties under external stimuli such as light or temperature, opening new possibilities for smart textiles and adaptive packaging.

The environmental impact of synthesizing and utilizing this compound has also been a topic of recent research. A study conducted by environmental chemists at the University of Oxford has assessed the eco-friendliness of its production process. By adopting green chemistry principles and using renewable feedstocks, the carbon footprint associated with manufacturing Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate can be significantly reduced.

In conclusion, Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate (CAS No. 1823277-91-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and versatile properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potential uses for this compound, its role in shaping future technologies will undoubtedly grow even more prominent.

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